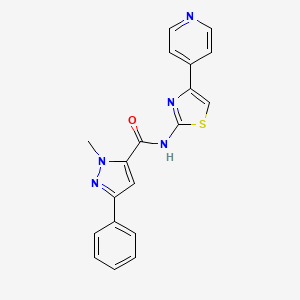
N-(1,3-benzodioxol-5-ylmethyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-ylmethyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide is a synthetic organic compound characterized by the presence of a benzodioxole moiety, a tetrazole ring, and a benzamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 1,3-benzodioxole, 4-aminobenzamide, and 5-methyl-1H-tetrazole.
Step-by-Step Synthesis:
Industrial Production Methods
In an industrial setting, the synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide may involve:
Optimization of Reaction Conditions: Using high-throughput screening to optimize temperature, solvent, and catalyst conditions.
Scale-Up: Employing continuous flow reactors to enhance reaction efficiency and yield.
Purification: Utilizing techniques such as crystallization, chromatography, and recrystallization to obtain high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the amide group to an amine can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The benzodioxole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or nitronium ion in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Introduction of various functional groups such as halides, nitro groups, or alkyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it a potential lead compound in drug discovery.
Biological Probes: It can be used as a fluorescent probe for studying biological processes due to its aromatic structure.
Medicine
Drug Delivery: The compound can be modified to improve the delivery and efficacy of existing drugs.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Cosmetics: Incorporation into formulations for skincare products.
Wirkmechanismus
The mechanism by which N-(1,3-benzodioxol-5-ylmethyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide exerts its effects involves:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways: Modulation of signaling pathways involved in inflammation, cell proliferation, or apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(1,3-benzodioxol-5-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide: Lacks the methyl group on the tetrazole ring.
N-(1,3-benzodioxol-5-ylmethyl)-4-(5-methyl-1H-tetrazol-1-yl)aniline: Contains an aniline group instead of a benzamide group.
Uniqueness
Structural Features: The presence of both the benzodioxole and tetrazole rings in the same molecule provides unique chemical reactivity and biological activity.
Functional Diversity:
This detailed overview provides a comprehensive understanding of N-(1,3-benzodioxol-5-ylmethyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide, highlighting its synthesis, reactions, applications, and unique properties
Eigenschaften
Molekularformel |
C17H15N5O3 |
|---|---|
Molekulargewicht |
337.33 g/mol |
IUPAC-Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C17H15N5O3/c1-11-19-20-21-22(11)14-5-3-13(4-6-14)17(23)18-9-12-2-7-15-16(8-12)25-10-24-15/h2-8H,9-10H2,1H3,(H,18,23) |
InChI-Schlüssel |
FBFCGCLCWSSPAY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=NN1C2=CC=C(C=C2)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-(4-chlorophenyl)-7-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B12161153.png)
![N'~1~-[(3E)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~9~-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]nonanedihydrazide](/img/structure/B12161160.png)
![(4E)-4-[hydroxy(4-methylphenyl)methylidene]-1-(3-methoxypropyl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12161165.png)
![[4-(3-chlorophenyl)piperazin-1-yl][3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B12161170.png)
![3-methyl-N-[2-(1H-tetrazol-1-yl)phenyl]butanamide](/img/structure/B12161171.png)
![3-Fluoro-4-(2-tetrahydro-2-furanyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether](/img/structure/B12161183.png)

![Propan-2-yl 6-methyl-2-oxo-4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12161194.png)
![Ethyl 2-{[(acetyloxy)(phenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12161204.png)

![propan-2-yl 4-{[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetyl]amino}benzoate](/img/structure/B12161211.png)
![3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxyethyl)(methyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12161217.png)
![2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(5-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B12161220.png)
![(E)-3-(3,4-dimethoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-propenamide](/img/structure/B12161224.png)
